molecular formula C19H15ClN2O2 B2384508 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide CAS No. 1024082-63-0

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide

Cat. No. B2384508
M. Wt: 338.79
InChI Key: HVCSYWUBVASGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide, referred to as CPMPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMPC is a member of the phenylpyridine family, which is composed of compounds containing a phenyl group attached to a pyridine ring. CPMPC is a derivative of pyridine, which is an aromatic heterocyclic organic compound consisting of a six-membered ring of five carbon atoms and one nitrogen atom. CPMPC has been used in a variety of research applications due to its unique properties, including its ability to act as a ligand for metal ions, its ability to interact with proteins, and its potential as an enzyme inhibitor.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 3-phenylmethoxyaniline, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions.

Starting Materials
2-chloro-3-cyanopyridine, 3-phenylmethoxyaniline, Sodium methoxide, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Acetic acid, Ethanol, Wate

Reaction
Step 1: 2-chloro-3-cyanopyridine is reacted with 3-phenylmethoxyaniline in the presence of sodium methoxide to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carbonitrile., Step 2: The resulting intermediate is then hydrolyzed with hydrochloric acid to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide., Step 3: The product is then purified by recrystallization from ethanol and water mixture., Step 4: The final product is obtained by acetylation of the amide group with acetic anhydride in the presence of acetic acid and sodium hydroxide.

Scientific Research Applications

CPMPC has been used in a variety of scientific research applications due to its unique properties. It has been used as a ligand for metal ions, such as zinc, copper, and nickel, and as a binder for proteins. It has also been used as an enzyme inhibitor, as a substrate for enzymes, and as a catalyst for organic reactions. CPMPC has been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs and other compounds.

Mechanism Of Action

CPMPC has a number of effects on proteins and other biological molecules. It can bind to proteins and act as an inhibitor, preventing the protein from performing its normal function. It can also act as a substrate, allowing the protein to catalyze a reaction. CPMPC can also bind to metal ions and act as a ligand, allowing the metal ions to bind to proteins and other molecules.

Biochemical And Physiological Effects

CPMPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, CPMPC has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are hormones that regulate inflammation and other physiological processes.

Advantages And Limitations For Lab Experiments

CPMPC has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, allowing for easy manipulation and storage. It is also relatively stable, making it suitable for long-term storage. Additionally, CPMPC is relatively inexpensive and readily available, making it an attractive choice for use in laboratory experiments.
One limitation of CPMPC is its toxicity. It has been shown to be toxic to humans and animals, and it should be handled with care. Additionally, CPMPC is not very soluble in organic solvents, making it more difficult to manipulate and store.

Future Directions

CPMPC has a number of potential future applications. It could be used as a drug target, as an enzyme inhibitor, or as a substrate for enzymes. It could also be used to study the structure and function of proteins, as well as the metabolism of drugs and other compounds. Additionally, CPMPC could be used as a ligand for metal ions, such as zinc, copper, and nickel. Finally, CPMPC could be used to study the biochemical and physiological effects of drugs and other compounds.

properties

IUPAC Name

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCSYWUBVASGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.